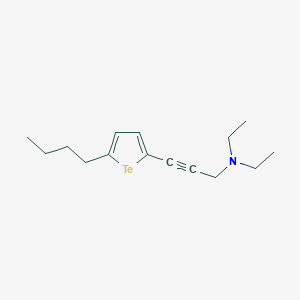![molecular formula C24H23NO2 B14192585 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid CAS No. 918812-84-7](/img/structure/B14192585.png)
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid is an organic compound with a molecular mass of 357.17 daltons . This compound is characterized by the presence of a dibenzylamino group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid typically involves the following steps:
Formation of the Dibenzylamino Group: This step involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylamine.
Attachment to the Phenyl Ring: The dibenzylamine is then reacted with a phenyl halide under conditions that promote nucleophilic substitution, typically using a palladium catalyst.
Formation of the But-2-enoic Acid Moiety: The final step involves the reaction of the intermediate compound with a but-2-enoic acid derivative under acidic or basic conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring, using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas yields amines.
Aplicaciones Científicas De Investigación
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid involves its interaction with specific molecular targets within cells. The dibenzylamino group is known to interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. The phenyl ring and but-2-enoic acid moiety also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid can be compared with other similar compounds, such as:
Diphenylamine: This compound has a similar structure but lacks the but-2-enoic acid moiety, resulting in different chemical and biological properties.
Benzothiadiazole Derivatives: These compounds have a benzothiadiazole group instead of the dibenzylamino group, leading to different electronic and steric effects.
Benzamides: These compounds have an amide group attached to the phenyl ring, which influences their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918812-84-7 |
|---|---|
Fórmula molecular |
C24H23NO2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-[3-(dibenzylamino)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C24H23NO2/c1-19(15-24(26)27)22-13-8-14-23(16-22)25(17-20-9-4-2-5-10-20)18-21-11-6-3-7-12-21/h2-16H,17-18H2,1H3,(H,26,27) |
Clave InChI |
VYSDRAPBLBIDBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
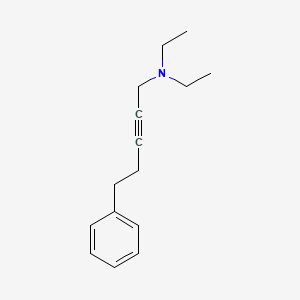
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)
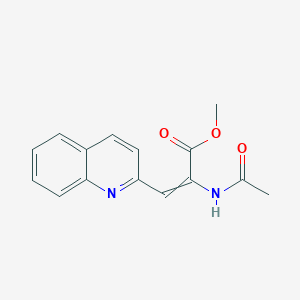
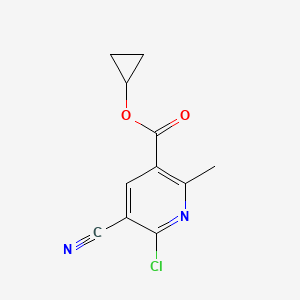
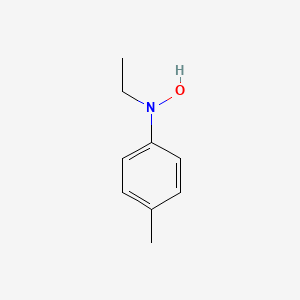
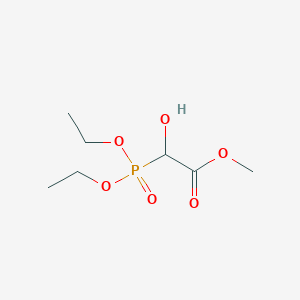
![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)

![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
